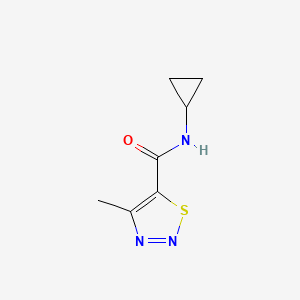
N-cyclopropyl-4-methylthiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methylthiadiazole-5-carboxamide, also known as CTDM, is a heterocyclic compound that has been widely used in scientific research for its unique properties. This molecule has a cyclopropyl ring attached to a thiadiazole ring, which makes it a potent inhibitor of certain enzymes. The purpose of
Mechanism of Action
N-cyclopropyl-4-methylthiadiazole-5-carboxamide inhibits the activity of enzymes by binding to the active site of the enzyme. The cyclopropyl ring of N-cyclopropyl-4-methylthiadiazole-5-carboxamide fits into a hydrophobic pocket of the enzyme, while the thiadiazole ring interacts with the active site residues of the enzyme. This binding prevents the enzyme from catalyzing its substrate, leading to inhibition of the enzyme activity.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function. N-cyclopropyl-4-methylthiadiazole-5-carboxamide has also been shown to reduce the levels of bicarbonate in the blood, which can lead to acidosis. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-4-methylthiadiazole-5-carboxamide is its potency as an enzyme inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool in enzyme assays. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have good selectivity for certain enzymes, which can be useful in studying specific pathways. However, one limitation of N-cyclopropyl-4-methylthiadiazole-5-carboxamide is its potential toxicity. It has been shown to be cytotoxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-cyclopropyl-4-methylthiadiazole-5-carboxamide. One area of research is the development of N-cyclopropyl-4-methylthiadiazole-5-carboxamide analogs with improved potency and selectivity. Another area of research is the study of N-cyclopropyl-4-methylthiadiazole-5-carboxamide in animal models, to better understand its effects in vivo. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide may have potential as a therapeutic agent in the treatment of certain diseases, such as Alzheimer's disease or inflammatory diseases. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of N-cyclopropyl-4-methylthiadiazole-5-carboxamide involves the reaction of 4-methylthiosemicarbazide with cyclopropyl isocyanate in the presence of a catalyst. This reaction results in the formation of N-cyclopropyl-4-methylthiadiazole-5-carboxamide as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been extensively used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. N-cyclopropyl-4-methylthiadiazole-5-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
properties
IUPAC Name |
N-cyclopropyl-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(12-10-9-4)7(11)8-5-2-3-5/h5H,2-3H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSYCMYOIFVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

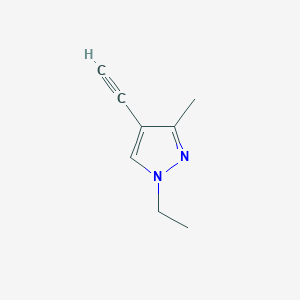
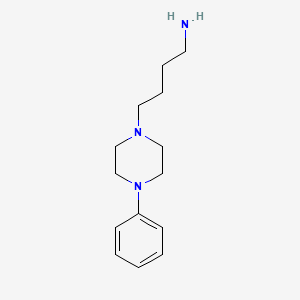
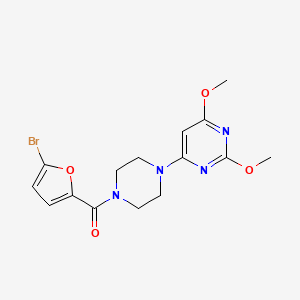
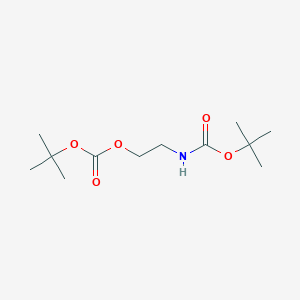
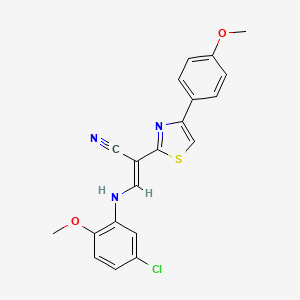
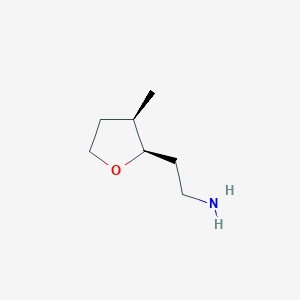

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)
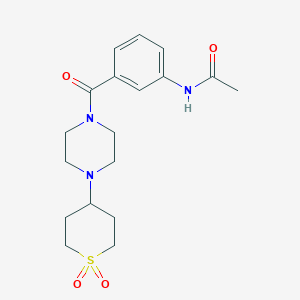
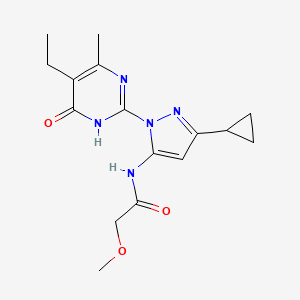
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)
